molecular formula C10H10F2O2 B7941604 3,5-Difluoro-4-propoxybenzaldehyde

3,5-Difluoro-4-propoxybenzaldehyde

Cat. No.: B7941604
M. Wt: 200.18 g/mol
InChI Key: APTLQYMOEASYPM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-propoxybenzaldehyde: is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-propoxybenzaldehyde typically involves the propoxylation of 3,5-difluorobenzaldehyde. One common method is the nucleophilic substitution reaction where 3,5-difluorobenzaldehyde is reacted with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Difluoro-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Scientific Research Applications

3,5-Difluoro-4-propoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-propoxybenzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3,5-Difluoro-4-propoxybenzaldehyde is unique due to the combination of fluorine atoms and a propoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

3,5-difluoro-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTLQYMOEASYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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